methanol](/img/structure/B5207296.png)
[4-(dimethylamino)phenyl](1-methyl-1H-imidazol-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(dimethylamino)phenyl](1-methyl-1H-imidazol-2-yl)methanol, also known as DMPI, is a chemical compound that has been studied for its potential applications in scientific research. DMPI is a white crystalline powder that is soluble in water and other polar solvents.
作用機序
The mechanism of action of [4-(dimethylamino)phenyl](1-methyl-1H-imidazol-2-yl)methanol is not fully understood, but it is thought to act as a modulator of the GABAergic system. GABA is an inhibitory neurotransmitter that plays a role in regulating neuronal activity. [4-(dimethylamino)phenyl](1-methyl-1H-imidazol-2-yl)methanol may enhance the activity of GABA receptors, leading to increased inhibition of neuronal activity.
Biochemical and Physiological Effects
[4-(dimethylamino)phenyl](1-methyl-1H-imidazol-2-yl)methanol has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to enhanced inhibitory activity. [4-(dimethylamino)phenyl](1-methyl-1H-imidazol-2-yl)methanol has also been found to have antioxidant properties, which may contribute to its neuroprotective effects. In addition, [4-(dimethylamino)phenyl](1-methyl-1H-imidazol-2-yl)methanol has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a role in the growth and survival of neurons.
実験室実験の利点と制限
[4-(dimethylamino)phenyl](1-methyl-1H-imidazol-2-yl)methanol has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a range of conditions. [4-(dimethylamino)phenyl](1-methyl-1H-imidazol-2-yl)methanol is also soluble in water and other polar solvents, making it easy to work with in the lab. However, there are also limitations to the use of [4-(dimethylamino)phenyl](1-methyl-1H-imidazol-2-yl)methanol in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could interfere with experimental results.
将来の方向性
There are several future directions for research on [4-(dimethylamino)phenyl](1-methyl-1H-imidazol-2-yl)methanol. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases. Further studies are needed to determine the efficacy of [4-(dimethylamino)phenyl](1-methyl-1H-imidazol-2-yl)methanol in treating these conditions. Another area of interest is the development of new synthetic methods for [4-(dimethylamino)phenyl](1-methyl-1H-imidazol-2-yl)methanol that are more efficient and environmentally friendly. In addition, further research is needed to fully understand the mechanism of action of [4-(dimethylamino)phenyl](1-methyl-1H-imidazol-2-yl)methanol and its effects on neuronal activity.
合成法
The synthesis of [4-(dimethylamino)phenyl](1-methyl-1H-imidazol-2-yl)methanol involves the reaction of 4-(dimethylamino)benzaldehyde with 1-methylimidazole in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to yield [4-(dimethylamino)phenyl](1-methyl-1H-imidazol-2-yl)methanol as a hydrochloride salt. [4-(dimethylamino)phenyl](1-methyl-1H-imidazol-2-yl)methanol can also be synthesized using other methods such as the reaction of 4-(dimethylamino)benzaldehyde with 1-methylimidazole in the presence of trifluoroacetic acid.
科学的研究の応用
[4-(dimethylamino)phenyl](1-methyl-1H-imidazol-2-yl)methanol has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. [4-(dimethylamino)phenyl](1-methyl-1H-imidazol-2-yl)methanol has also been studied for its potential as a therapeutic agent for depression and anxiety disorders.
特性
IUPAC Name |
[4-(dimethylamino)phenyl]-(1-methylimidazol-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-15(2)11-6-4-10(5-7-11)12(17)13-14-8-9-16(13)3/h4-9,12,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPMVQWEJVNEEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C2=CC=C(C=C2)N(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(dimethylamino)phenyl](1-methyl-1H-imidazol-2-yl)methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

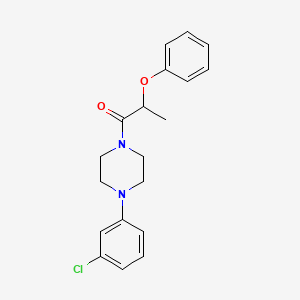
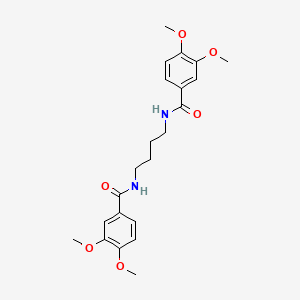
![1-ethyl-4-{3-[1-(2-fluoro-5-methoxybenzyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B5207246.png)
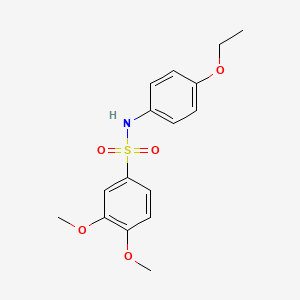
![4-bromo-2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenol hydrochloride](/img/structure/B5207256.png)

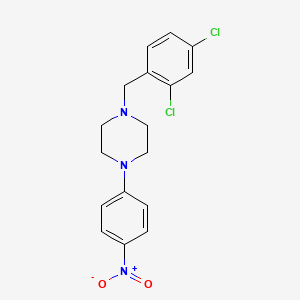

![1-acetyl-5-[3-(allyloxy)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B5207298.png)
amino]-4-oxobutanoic acid](/img/structure/B5207305.png)
![2-(5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B5207309.png)
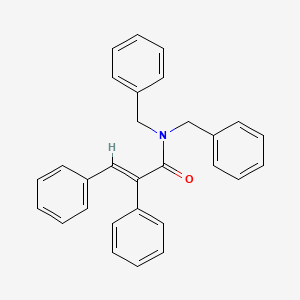
![1-[(4-biphenylyloxy)acetyl]-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B5207321.png)
![(3,4-dimethoxybenzyl)[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropyl]amine](/img/structure/B5207322.png)